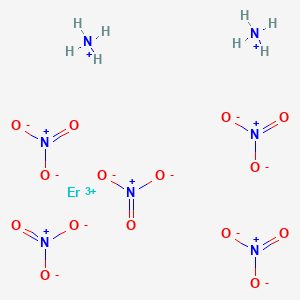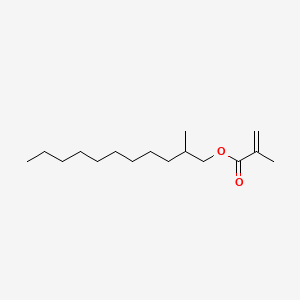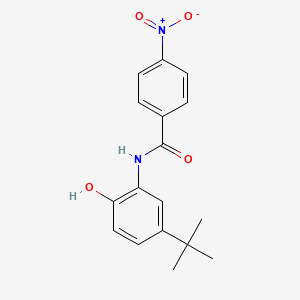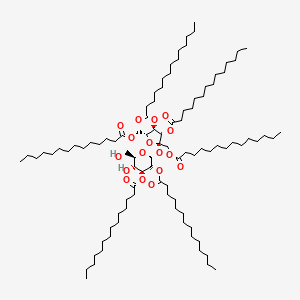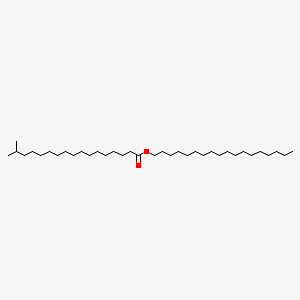
Sodium 2,3,6-trichlorophenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,3,6-trichlorophenolate is a chemical compound with the molecular formula C6H2Cl3NaO. It is the sodium salt of 2,3,6-trichlorophenol, a chlorinated phenol. This compound is known for its use in various industrial applications, particularly as an intermediate in the synthesis of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2,3,6-trichlorophenolate can be synthesized through the neutralization of 2,3,6-trichlorophenol with sodium hydroxide. The reaction typically occurs in an aqueous medium, where 2,3,6-trichlorophenol is dissolved in water, and sodium hydroxide is added gradually until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the solid this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The final product is often crystallized and dried to obtain a stable, solid form suitable for further use.
Chemical Reactions Analysis
Types of Reactions: Sodium 2,3,6-trichlorophenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher chlorinated phenols.
Reduction: Under specific conditions, it can be reduced to less chlorinated phenols.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products:
Oxidation: Higher chlorinated phenols.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Sodium 2,3,6-trichlorophenolate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other chlorinated compounds.
Biology: It serves as a model compound for studying the effects of chlorinated phenols on biological systems.
Medicine: Research into its potential antimicrobial properties is ongoing, given its structural similarity to other antimicrobial agents.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of sodium 2,3,6-trichlorophenolate involves its interaction with cellular components. It can disrupt cell membranes and interfere with enzyme activity, leading to cell death. The molecular targets include membrane proteins and enzymes involved in metabolic pathways. The exact pathways and targets can vary depending on the organism and the specific conditions of exposure.
Comparison with Similar Compounds
- Sodium 2,4,6-trichlorophenolate
- Sodium 2,4,5-trichlorophenolate
- Sodium 2,4-dichlorophenolate
Comparison: Sodium 2,3,6-trichlorophenolate is unique due to the specific positioning of chlorine atoms on the phenol ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to sodium 2,4,6-trichlorophenolate, it has different physical and chemical properties, making it suitable for specific applications where other chlorinated phenolates might not be as effective.
Properties
CAS No. |
40581-96-2 |
|---|---|
Molecular Formula |
C6H2Cl3NaO |
Molecular Weight |
219.4 g/mol |
IUPAC Name |
sodium;2,3,6-trichlorophenolate |
InChI |
InChI=1S/C6H3Cl3O.Na/c7-3-1-2-4(8)6(10)5(3)9;/h1-2,10H;/q;+1/p-1 |
InChI Key |
QPFGLNBLPQWZQB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)[O-])Cl)Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



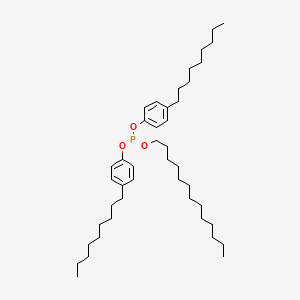

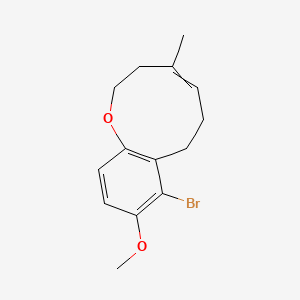
![6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione](/img/structure/B12643145.png)
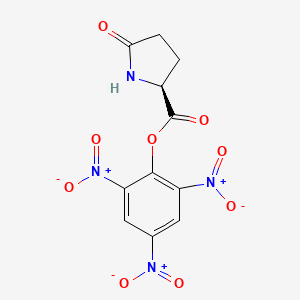
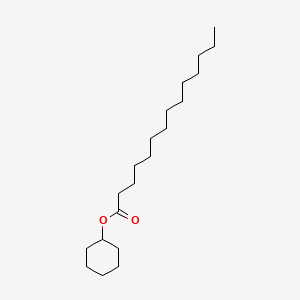
![5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12643156.png)
![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)
